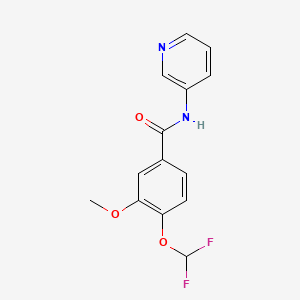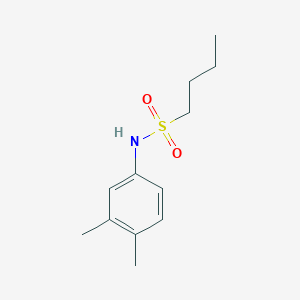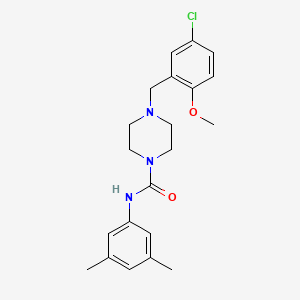
4-(5-chloro-2-methoxybenzyl)-N-(3,5-dimethylphenyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-chloro-2-methoxybenzyl)-N-(3,5-dimethylphenyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often explored for their potential therapeutic applications. The structure of this compound includes a piperazine ring, a carboxamide group, and substituted benzyl and phenyl groups, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-chloro-2-methoxybenzyl)-N-(3,5-dimethylphenyl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution on the Piperazine Ring: The piperazine core is then reacted with 5-chloro-2-methoxybenzyl chloride in the presence of a base such as potassium carbonate to introduce the benzyl group.
Formation of the Carboxamide Group: The resulting intermediate is then reacted with 3,5-dimethylphenyl isocyanate to form the final carboxamide product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and dimethylphenyl groups, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination under controlled conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce nitro or halogen groups into the aromatic rings.
Scientific Research Applications
4-(5-chloro-2-methoxybenzyl)-N-(3,5-dimethylphenyl)piperazine-1-carboxamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism by which 4-(5-chloro-2-methoxybenzyl)-N-(3,5-dimethylphenyl)piperazine-1-carboxamide exerts its effects is likely related to its interaction with specific molecular targets. These could include:
Receptors: Binding to and modulating the activity of certain receptors in the body.
Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Pathways: Affecting signaling pathways that regulate cellular processes such as inflammation, cell growth, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-(2-methoxybenzyl)-N-(3,5-dimethylphenyl)piperazine-1-carboxamide: Lacks the chlorine substituent, which may affect its pharmacological properties.
4-(5-chloro-2-methoxybenzyl)-N-phenylpiperazine-1-carboxamide: Lacks the dimethyl groups on the phenyl ring, potentially altering its biological activity.
Uniqueness
The presence of both the 5-chloro-2-methoxybenzyl and 3,5-dimethylphenyl groups in 4-(5-chloro-2-methoxybenzyl)-N-(3,5-dimethylphenyl)piperazine-1-carboxamide contributes to its unique chemical and biological properties. These structural features may enhance its binding affinity to certain targets or improve its pharmacokinetic profile compared to similar compounds.
Properties
Molecular Formula |
C21H26ClN3O2 |
|---|---|
Molecular Weight |
387.9 g/mol |
IUPAC Name |
4-[(5-chloro-2-methoxyphenyl)methyl]-N-(3,5-dimethylphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C21H26ClN3O2/c1-15-10-16(2)12-19(11-15)23-21(26)25-8-6-24(7-9-25)14-17-13-18(22)4-5-20(17)27-3/h4-5,10-13H,6-9,14H2,1-3H3,(H,23,26) |
InChI Key |
OTWYSTTWYMGOFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)N2CCN(CC2)CC3=C(C=CC(=C3)Cl)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


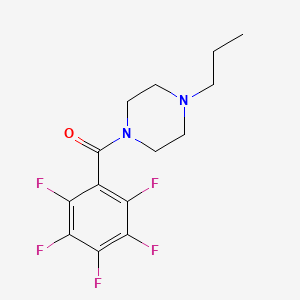

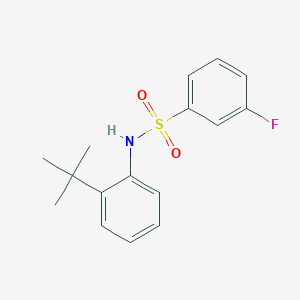
![4-iodo-N,1-dimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B10967543.png)
methanone](/img/structure/B10967544.png)
![N-(2-methoxyphenyl)-2-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B10967547.png)

![1-{4-[(4-Cyclohexylpiperazin-1-yl)carbonyl]piperidin-1-yl}ethanone](/img/structure/B10967556.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide](/img/structure/B10967577.png)
![10-hexanoyl-3,3-dimethyl-11-(4-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10967578.png)
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)furan-2-carboxamide](/img/structure/B10967596.png)
